3,5-Bis(trifluoromethyl)cinnamic acid

Description

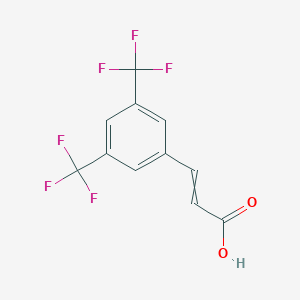

3,5-Bis(trifluoromethyl)cinnamic acid (CAS: 155814-20-3) is a fluorinated cinnamic acid derivative with the molecular formula C₁₁H₆F₆O₂ and a molecular weight of 284.16 g/mol . Its structure features a propenoic acid backbone substituted with two trifluoromethyl (–CF₃) groups at the 3- and 5-positions of the phenyl ring. The –CF₃ groups impart strong electron-withdrawing effects, enhancing the compound’s acidity and stability. This compound is primarily utilized as a pharmaceutical intermediate, particularly in synthesizing bioactive molecules and materials requiring electron-deficient aromatic systems .

Properties

IUPAC Name |

(E)-3-[3,5-bis(trifluoromethyl)phenyl]prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6F6O2/c12-10(13,14)7-3-6(1-2-9(18)19)4-8(5-7)11(15,16)17/h1-5H,(H,18,19)/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZKCKOPHMWHBHR-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6F6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155814-20-3 | |

| Record name | trans-3,5-Bis(trifluoromethyl)cinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism and Optimization

The reaction proceeds via deprotonation of acetaldehyde by a base (e.g., 1,8-diazabicycloundec-7-ene, DBU), forming an enolate that attacks the aromatic aldehyde. Subsequent dehydration yields the α,β-unsaturated acid. Key parameters include:

-

Catalyst selection : DBU outperforms inorganic bases (e.g., NaOH) due to superior enolate stabilization and reduced side reactions.

-

Solvent effects : Polar aprotic solvents like tetrahydrofuran (THF) enhance reaction rates by solubilizing intermediates.

-

Molar ratios : A 1:2.5 ratio of aldehyde to acetaldehyde maximizes yield while minimizing unreacted starting material.

Performance Data

Table 1 compares yields and purity under varying conditions.

| Condition | Catalyst | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Base case | DBU | THF | 75.0 | 98.5 |

| High catalyst load | DBU | THF | 74.0 | 98.6 |

| Alternative base | TEA | THF | 57.0 | 98.1 |

| Inorganic base | NaOH | Ethanol | 70.5 | 94.4 |

TEA = Triethylamine

The data underscores DBU’s superiority, with yields exceeding 70% and purity >98%. Inorganic bases, while cost-effective, compromise purity due to side reactions (e.g., over-oxidation).

Perkin Reaction: Classical Approach with Acetic Anhydride

The Perkin reaction employs 3,5-bis(trifluoromethyl)benzaldehyde, acetic anhydride, and a weak base (e.g., potassium acetate) to form the cinnamic acid backbone. This method is advantageous for its simplicity and scalability.

Mechanistic Insights

The base deprotonates acetic anhydride, generating an acetate ion that attacks the aldehyde. A series of proton transfers and eliminations produce the α,β-unsaturated acid. The electron-withdrawing CF₃ groups slow enolate formation, necessitating elevated temperatures (120–150°C).

Optimization Challenges

-

Reaction time : Extended durations (8–12 hours) are required for complete conversion.

-

Solvent-free conditions : Minimizing solvent use improves atom economy but risks thermal degradation.

-

Base selection : Potassium acetate ensures mild basicity, reducing esterification side reactions.

Knoevenagel Condensation: Malonic Acid Pathway

The Knoevenagel condensation uses malonic acid and 3,5-bis(trifluoromethyl)benzaldehyde in the presence of a secondary amine (e.g., piperidine). This method is ideal for laboratories lacking specialized catalysts.

Reaction Dynamics

Malonic acid decarboxylates in situ, forming a reactive enolate that condenses with the aldehyde. The CF₃ groups’ steric bulk necessitates reflux conditions (e.g., ethanol at 80°C) and prolonged reaction times (24–48 hours).

Yield and Scalability

Reported yields range from 50–65%, with purity >95% after recrystallization. While lower than aldol condensation, this method avoids costly catalysts, making it viable for small-scale synthesis.

Comparative Analysis of Methods

Table 2 summarizes the pros and cons of each method.

| Method | Yield (%) | Purity (%) | Cost | Scalability |

|---|---|---|---|---|

| Aldol condensation | 70–75 | 98–99 | High | Industrial |

| Perkin reaction | 60–70 | 90–95 | Medium | Pilot-scale |

| Knoevenagel condensation | 50–65 | 95–97 | Low | Laboratory |

Aldol condensation is optimal for industrial applications, whereas Knoevenagel suits exploratory research.

Chemical Reactions Analysis

3,5-Bis(trifluoromethyl)cinnamic acid undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or aldehydes.

Substitution: It can undergo substitution reactions, particularly in the presence of strong nucleophiles or electrophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemistry

- Building Block in Organic Synthesis : The compound is utilized as a reagent in various chemical reactions, including oxidation and reduction, leading to the formation of derivatives with diverse functionalities.

- Reagent for Chemical Reactions : It serves as a key reagent in synthesizing other compounds, particularly those requiring trifluoromethyl groups for enhanced reactivity.

Biology

- Enzyme Interaction Studies : Researchers employ 3,5-bis(trifluoromethyl)cinnamic acid to probe enzyme interactions, providing insights into enzymatic mechanisms.

- Biochemical Assays : The compound is used as a probe in various biochemical assays to study cellular processes.

Medicine

- Antimicrobial Activity : Recent studies have demonstrated that derivatives of this compound exhibit significant antibacterial activity against strains such as Staphylococcus aureus and Mycobacterium smegmatis, with minimum inhibitory concentrations (MICs) ranging from 0.15 µM to 5.57 µM .

- Anti-inflammatory and Anticancer Properties : Investigations into the therapeutic potential of this compound suggest it may possess anti-inflammatory and anticancer activities, warranting further research into its medicinal applications.

Industry

- Specialty Chemicals Production : The compound is utilized in the production of specialty chemicals that require unique properties due to the presence of trifluoromethyl groups.

- Material Science : Its chemical stability makes it suitable for developing high-performance materials.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of several derivatives of this compound against Gram-positive bacteria and mycobacterial strains. The results indicated that compounds containing the bis(trifluoromethyl) moiety exhibited potent activity against resistant strains of Staphylococcus aureus and Enterococcus faecalis, making them promising candidates for new antibiotic development .

| Compound | MIC (µM) | Activity |

|---|---|---|

| Compound 1j | 0.15 | Antistaphylococcal |

| Compound 2p | 0.29 | Anti-mycobacterial |

Case Study 2: Drug Design Applications

In drug design, this compound has been investigated for its potential as a lead compound due to its favorable pharmacokinetic properties. Its ability to enhance lipophilicity has been linked to improved bioavailability in therapeutic contexts .

Mechanism of Action

The mechanism by which 3,5-Bis(trifluoromethyl)cinnamic acid exerts its effects involves its interaction with hydrophobic guest molecules and polymers. This interaction improves the loading capacity of block copolymer micelles in aqueous media, making it an effective hydrophobic probe . The molecular targets and pathways involved in these interactions are primarily related to the hydrophobic nature of the compound and its ability to form stable complexes with other molecules .

Comparison with Similar Compounds

Structural and Functional Group Differences

The following table compares 3,5-bis(trifluoromethyl)cinnamic acid with structurally related compounds:

Key Observations :

- Hydrocinnamic vs. Cinnamic Acid: The saturated propionic acid chain in hydrocinnamic acid reduces conjugation compared to the propenoic acid group in cinnamic acid, leading to weaker π-π interactions in crystal structures .

- Benzoic Acid Derivatives: The absence of the propenoic acid chain in 3,5-bis(trifluoromethyl)benzoic acid simplifies its electronic profile, making it suitable for coordination chemistry (e.g., metal-organic frameworks) .

Thermodynamic and Crystallographic Data

- Crystal Packing: In 3,5-bis(trifluoromethyl)hydrocinnamic acid, intermolecular interactions (e.g., electrostatic energy Eele = −115.6 kJ/mol) dominate due to –CF₃ groups, contrasting with weaker dispersive forces (Edis = −44.3 kJ/mol) in simpler 3-phenylpropanoic acids .

- Acidity: The pKa of 3,5-bis(trifluoromethyl)benzoic acid is significantly lower (~1.5) than non-fluorinated benzoic acids (pKa ~4.2), reflecting the –CF₃ groups’ electron-withdrawing effects .

Biological Activity

3,5-Bis(trifluoromethyl)cinnamic acid (BTMCA) is a synthetic organic compound with significant potential in various biological applications. With the chemical formula and a molecular weight of approximately 292.15 g/mol, it is characterized by the presence of two trifluoromethyl groups at the 3 and 5 positions of a cinnamic acid backbone. This unique substitution pattern enhances its electron-withdrawing properties, which may influence its biological activity.

Synthesis and Characterization

BTMCA can be synthesized through several methods, including the Knoevenagel condensation of trifluoromethylbenzaldehyde and malonic acid. Characterization typically involves techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) to confirm its structure and purity.

Antimicrobial Properties

Research indicates that BTMCA exhibits moderate antibacterial activity . Studies have shown that it can inhibit the growth of various bacterial strains, although specific mechanisms of action remain largely uncharacterized . Comparative studies with related compounds suggest that the presence of trifluoromethyl groups may enhance its efficacy against microbial pathogens.

Anticancer Potential

BTMCA has been investigated for its anticancer properties . In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cell lines, particularly MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The compound's structural features may contribute to its interaction with specific molecular targets involved in cancer cell growth and survival .

Table 1: Summary of Anticancer Activity

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | MCF-7 | 20 | |

| Acylsemicarbazide derivatives | MCF-7 | 7.1 | |

| Primaquine-CAD Conjugates | SW620 | 0.03 |

Antioxidative Activity

The antioxidative potential of BTMCA has also been explored, with findings suggesting it acts as a free radical scavenger. This property may contribute to its overall biological activity, particularly in protecting cells from oxidative stress .

While specific mechanisms remain to be fully elucidated, BTMCA's biological effects are likely influenced by its electron-withdrawing trifluoromethyl groups , which can stabilize reactive intermediates and alter molecular interactions within biological systems. Quantum chemical calculations indicate that these groups significantly affect the compound's conformational landscape, potentially enhancing its reactivity and interaction with biological targets .

Case Studies

- Antimicrobial Evaluation : In a study assessing various derivatives of cinnamic acid, BTMCA was found to exhibit moderate antibacterial activity against Gram-positive bacteria. The results indicated that modifications in the structure could lead to enhanced antimicrobial properties .

- Anticancer Studies : A series of synthesized primaquine-cinnamic acid conjugates were evaluated for their anticancer activities, revealing that BTMCA derivatives showed selective cytotoxicity towards cancer cell lines at micromolar concentrations. The study highlighted the importance of structural modifications in enhancing therapeutic efficacy .

Q & A

Q. What are the standard synthetic routes for preparing 3,5-bis(trifluoromethyl)cinnamic acid, and how do reaction conditions influence yield?

The compound is typically synthesized via the Horner-Wadsworth-Emmons reaction, using 3,5-bis(trifluoromethyl)benzaldehyde and a phosphonate ester. Key variables include solvent polarity (e.g., THF or DMF), base selection (e.g., NaH or KOtBu), and temperature (60–80°C). Yields are optimized by controlling stoichiometry and avoiding hydrolysis of intermediates. The presence of electron-withdrawing trifluoromethyl groups necessitates anhydrous conditions to prevent side reactions .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- 1H/13C NMR : Assign aromatic protons (δ 7.5–8.0 ppm) and the α,β-unsaturated carboxylic acid protons (δ 6.5–7.0 ppm for trans-configuration).

- 19F NMR : Distinct signals for two equivalent CF3 groups (δ -60 to -65 ppm).

- IR Spectroscopy : Confirm carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1680–1700 cm⁻¹).

- Mass Spectrometry (HRMS) : Validate molecular ion [M-H]⁻ at m/z 283.04 (calculated for C11H5F6O2) .

Q. How can purity be assessed and optimized during synthesis?

Purity is determined via reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) and melting point analysis (literature range: ~140–144°C). Recrystallization from ethanol/water mixtures removes residual solvents, while silica gel chromatography isolates the trans-isomer from potential cis-byproducts .

Advanced Research Questions

Q. What computational methods are used to predict the electronic effects of trifluoromethyl groups in this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model the electron-withdrawing effects of CF3 groups, which lower the HOMO energy of the aromatic ring, enhancing electrophilic substitution resistance. Solvation free energy calculations (e.g., in water or chloroform) predict solubility trends .

Q. How does the compound’s stability vary under thermal or photolytic conditions?

Thermal gravimetric analysis (TGA) shows decomposition above 200°C. Photostability studies under UV light (λ = 254 nm) reveal partial isomerization to the cis-form, monitored via NMR. Storage recommendations: dark, anhydrous environments at 2–8°C .

Q. What role does this compound play in organocatalytic or medicinal chemistry applications?

The compound serves as a precursor for bioactive derivatives. For example:

Q. How can discrepancies in reported spectroscopic data be resolved?

Cross-validate using multiple techniques:

- X-ray Crystallography : Resolves ambiguities in stereochemistry (e.g., trans vs. cis configuration).

- 2D NMR (COSY, HSQC) : Assigns overlapping proton signals in crowded aromatic regions.

- Comparative Analysis : Benchmark against NIST or PubChem data for consistency .

Q. What strategies mitigate solubility challenges in biological assays?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.